Glemanserin (CAS 107703-78-6), also known as MDL-11939, is a highly selective, orally active 5-HT2A receptor antagonist. As a piperidine-methanol derivative, it serves as a critical pharmacological tool for isolating 5-HT2A-mediated pathways. Unlike many conventional serotonin receptor ligands that exhibit partial or inverse agonism, glemanserin is distinguished by its true neutral antagonism across multiple G-protein coupled pathways [1]. Its high binding affinity (Ki = 2.5 nM for human 5-HT2A), >100-fold selectivity over the closely related 5-HT2C subtype, and reliable solubility profile make it an essential procurement choice for neuropharmacological screening, behavioral assays, and signal transduction research requiring absolute baseline receptor silencing .
Substituting glemanserin with common benchmark 5-HT2A antagonists, such as ketanserin or pimavanserin, frequently compromises assay integrity due to biased signaling and inverse agonism. While ketanserin is widely procured as a standard antagonist, it exhibits partial agonist activity on the Gq/11 pathway in human cortical tissues, introducing artifactual signal transduction [1]. Similarly, modern atypical agents like pimavanserin act as inverse agonists on the Gi1 pathway, actively suppressing constitutive receptor activity rather than simply blocking it[2]. For researchers and assay developers requiring a true neutral antagonist that cleanly blocks both Gq/11 and Gi1 pathways without altering basal receptor tone, generic substitution leads to confounded data and irreproducible functional assays.
In human prefrontal cortex membrane assays measuring[35S]GTPγS binding, the benchmark antagonist ketanserin acts as a partial agonist, promoting a stimulatory response on Gαq/11 proteins (Emax = 123%). In contrast, glemanserin (MDL-11939) functions as a true neutral antagonist. When co-incubated at 10 μM, glemanserin completely antagonizes the ketanserin-induced Gq/11 stimulation, returning the system to basal levels without exhibiting any intrinsic stimulatory or inverse agonist activity on either Gαq/11 or Gαi1 pathways [1].
| Evidence Dimension | Intrinsic activity on Gαq/11 pathway ([35S]GTPγS binding) |
| Target Compound Data | 0% intrinsic stimulation (neutral antagonism at 10 μM) |
| Comparator Or Baseline | Ketanserin (Emax = 123% stimulatory response) |
| Quantified Difference | Complete elimination of artifactual G-protein activation |
| Conditions | Human dorsolateral prefrontal cortex (DLPFC) membrane [35S]GTPγS binding assay |
Procuring glemanserin prevents false-positive signal transduction artifacts that occur when using ketanserin as a baseline antagonist in GPCR functional assays.
A primary procurement risk with early-generation serotonin antagonists is cross-reactivity with the 5-HT2C receptor, which confounds behavioral and metabolic data. Glemanserin demonstrates high binding affinity for the human 5-HT2A receptor (Ki = 2.5 nM) while maintaining over 100-fold selectivity against the 5-HT2C receptor . This quantitative separation ensures that downstream phenotypic effects, such as the suppression of morphine-induced behavioral sensitization, are exclusively mediated by 5-HT2A blockade rather than off-target 5-HT2C engagement [1].
| Evidence Dimension | Receptor subtype binding affinity (Ki) |
| Target Compound Data | Ki = 2.5 nM (5-HT2A); >250 nM (5-HT2C) |
| Comparator Or Baseline | Broad-spectrum 5-HT antagonists (e.g., metergoline, Ki = ~1-2 nM for both 5-HT2A and 5-HT2C) |
| Quantified Difference | >100-fold selectivity for 5-HT2A over 5-HT2C |
| Conditions | In vitro radioligand binding assays |
Enables researchers to definitively isolate 5-HT2A-specific mechanisms in complex in vivo models without the confounding variables of 5-HT2C cross-reactivity.
For industrial and high-throughput laboratory workflows, lipophilic GPCR ligands often present solubility bottlenecks. Glemanserin exhibits robust solubility in standard assay solvents, achieving concentrations of ≥8 mg/mL (approximately 27 mM) in DMSO . This high solubility threshold allows for the preparation of concentrated, stable stock solutions that can be aliquoted and stored at -80°C for up to 6 months without precipitation or degradation, outperforming more crystalline or poorly soluble analogs that require complex surfactant mixtures .
| Evidence Dimension | Maximum stable stock concentration in DMSO |
| Target Compound Data | ≥8 mg/mL (27 mM) |
| Comparator Or Baseline | Poorly soluble lipophilic GPCR ligands (<5 mM typical limit) |
| Quantified Difference | >5-fold higher working stock concentration capacity |
| Conditions | Standard laboratory formulation (DMSO at ambient preparation, -80°C storage) |
Ensures reproducible dosing and prevents compound precipitation in automated liquid handling systems or in vivo injection vehicles.
Because glemanserin is a true neutral antagonist that lacks the partial Gq/11 agonism of ketanserin and the Gi1 inverse agonism of pimavanserin, it is the optimal procurement choice for calibrating baseline receptor tone in functional assays. It allows assay developers to accurately measure the intrinsic efficacy of novel 5-HT2A ligands without the confounding background noise of standard reference antagonists [1].
Glemanserin's >100-fold selectivity for 5-HT2A over 5-HT2C makes it highly suitable for in vivo behavioral models, such as opioid withdrawal and locomotor sensitization. Researchers can administer glemanserin to isolate the specific role of 5-HT2A in cortical dopamine release and oxidative stress pathways, avoiding the mixed behavioral phenotypes caused by non-selective agents [2].
The compound's high DMSO solubility (≥27 mM) and long-term stability in frozen aliquots make it an ideal reference antagonist for high-throughput screening (HTS) campaigns. It integrates seamlessly into automated liquid handling workflows for cell-based calcium flux or GTPγS binding assays, ensuring consistent well-to-well reproducibility without the risk of compound precipitation .
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